molecular formula C6H8F2O2 B13302560 5,5-Difluorohexane-2,4-dione

5,5-Difluorohexane-2,4-dione

Cat. No.: B13302560
M. Wt: 150.12 g/mol
InChI Key: LFWLQQJIEHWUDM-UHFFFAOYSA-N
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Description

5,5-Difluorohexane-2,4-dione is an organic compound with the molecular formula C6H8F2O2 It is a fluorinated derivative of hexane-2,4-dione, characterized by the presence of two fluorine atoms at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorohexane-2,4-dione typically involves the fluorination of hexane-2,4-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced fluorination techniques and catalysts to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorohexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Difluorohexane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 5,5-Difluorohexane-2,4-dione involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s high electronegativity can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    Hexane-2,4-dione: The non-fluorinated parent compound.

    5,5-Dimethylhexane-2,4-dione: A methylated derivative with different chemical properties.

    Cyclohexa-2,5-diene-1,4-dione: A structurally similar compound with a different ring system.

Uniqueness

5,5-Difluorohexane-2,4-dione is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

5,5-difluorohexane-2,4-dione

InChI

InChI=1S/C6H8F2O2/c1-4(9)3-5(10)6(2,7)8/h3H2,1-2H3

InChI Key

LFWLQQJIEHWUDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(C)(F)F

Origin of Product

United States

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